molecular formula C11H28O2Si2 B8496688 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane CAS No. 2117-23-9

2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane

Cat. No. B8496688
Key on ui cas rn: 2117-23-9
M. Wt: 248.51 g/mol
InChI Key: HPRDFSYIYSCZGM-UHFFFAOYSA-N
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Patent
US07323431B2

Procedure details

0.6 g of 2,2-dimethyl-1,3-propandiol was admixed with 20 ml of dichloromethane. The mixture was cooled in ice-water bath, thereto was added 2.09 ml of triethyl amine, followed by the addition of 1.76 ml of trimethylsilyl chloride. The mixture was stirred in ice-water bath for further 2 hours. The reaction mixture was washed with water, and the organic layer separated was dried over anhydrous sodium sulfate. After filtration, the filtrate was evaporated to give 1.23 g of concentrate. The crude product was purified by column chromatography using petroleum ether as eluent, to give colorless pure compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.76 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.09 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].ClCCl.[CH3:11][Si:12](Cl)([CH3:14])[CH3:13]>C(N(CC)CC)C>[CH3:1][C:2]([CH3:7])([CH2:5][O:6][Si:12]([CH3:14])([CH3:13])[CH3:11])[CH2:3][O:4][Si:12]([CH3:14])([CH3:13])[CH3:11]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(CO)(CO)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
1.76 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
2.09 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give 1.23 g
CONCENTRATION
Type
CONCENTRATION
Details
of concentrate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give colorless pure compound

Outcomes

Product
Name
Type
Smiles
CC(CO[Si](C)(C)C)(CO[Si](C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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